1,4-Bis(trichloromethyl)benzene

Übersicht

Beschreibung

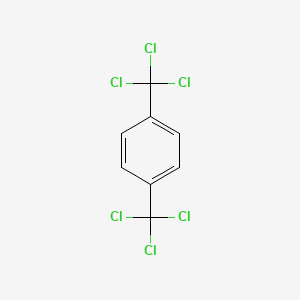

1,4-Bis(trichloromethyl)benzene is an organic compound with the molecular formula C₆H₄(CCl₃)₂. It is a white solid that is industrially prepared by the chlorination of para-xylene. This compound is known for its applications in the synthesis of terephthaloyl chloride, a precursor to Kevlar .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Bis(trichloromethyl)benzene is synthesized through the chlorination of para-xyleneThis photochemical reaction ensures the formation of this compound with high purity .

Industrial Production Methods: The industrial production of this compound involves the chlorination of para-xylene in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and under controlled light conditions to ensure maximum yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Bis(trichloromethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with terephthalic acid to form terephthaloyl chloride, a key intermediate in the production of Kevlar.

Reduction Reactions: It can be reduced to form 1,4-bis(chlorodifluoromethyl)benzene when reacted with hydrogen fluoride in 1,2-dichloroethane.

Common Reagents and Conditions:

Chlorination: Chlorine gas is used under photochemical conditions.

Reduction: Hydrogen fluoride in 1,2-dichloroethane is used for the reduction reaction.

Major Products Formed:

Terephthaloyl Chloride: Formed from the reaction with terephthalic acid.

1,4-Bis(chlorodifluoromethyl)benzene: Formed from the reduction reaction.

Wissenschaftliche Forschungsanwendungen

Synthesis of Terephthaloyl Chloride

One of the primary applications of 1,4-bis(trichloromethyl)benzene is its reaction with terephthalic acid to produce terephthaloyl chloride, a precursor for the synthesis of Kevlar, a high-strength fiber used in bulletproof vests and other protective gear . The reaction can be summarized as follows:

This transformation highlights the compound's utility in producing high-performance materials.

Production of Herbicides

This compound serves as an intermediate in the synthesis of various herbicides. For instance, it can be converted into 4-chlorobenzotrichloride through chlorinolysis reactions . This compound is valuable in agricultural chemistry due to its effectiveness against a broad spectrum of weeds.

Reactivity with Sulfur Dioxide

The compound also reacts with sulfur dioxide to yield thionyl chloride and terephthaloyl chloride. This reaction pathway is significant for producing chlorinated compounds that are useful in further synthetic applications .

Formation of Fluorinated Compounds

In another notable reaction, this compound can react with hydrogen fluoride in a solvent such as 1,2-dichloroethane to form 1,4-bis(chlorodifluoromethyl)benzene . This transformation is relevant for creating fluorinated derivatives that may have unique properties beneficial for specific applications.

Case Study 1: Synthesis of Kevlar Precursors

In a study focusing on the synthesis of terephthaloyl chloride from this compound, researchers demonstrated that varying reaction conditions such as temperature and solvent choice significantly influenced yield and purity. The optimal conditions were found to maximize conversion rates while minimizing by-products.

Case Study 2: Herbicide Development

Research conducted on the use of this compound as an intermediate revealed its effectiveness in producing herbicides with enhanced selectivity and reduced environmental impact compared to traditional methods. The study highlighted its role in developing safer agricultural chemicals.

Wirkmechanismus

The mechanism of action of 1,4-Bis(trichloromethyl)benzene primarily involves its strong electrophilic nature due to the presence of trichloromethyl groups. These groups make the compound highly reactive towards nucleophiles, facilitating various substitution reactions . The molecular targets and pathways involved include the formation of acid chlorides and other derivatives through electrophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Benzotrichloride (C₆H₅CCl₃): Similar in structure but with only one trichloromethyl group attached to the benzene ring.

Hexachlorobenzene (C₆Cl₆): Contains six chlorine atoms attached directly to the benzene ring, differing in reactivity and applications.

Uniqueness: 1,4-Bis(trichloromethyl)benzene is unique due to its dual trichloromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of high-strength materials like Kevlar .

Biologische Aktivität

1,4-Bis(trichloromethyl)benzene, also known by its CAS number 68-36-0, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized primarily through the chlorination of para-xylene and is characterized by its high melting point and solid state at room temperature. The following sections delve into its biological activity, including therapeutic applications, toxicity profiles, and relevant case studies.

- Molecular Formula : C₈H₄Cl₆

- Molecular Weight : 312.83 g/mol

- Melting Point : 106-110 °C

- Boiling Point : 312 °C

- Density : 1.628 g/cm³

- Solubility : Insoluble in water

Therapeutic Applications

This compound has been explored for its anthelmintic properties , particularly in the treatment of helminthiasis in both humans and animals. It has been classified as an antiplatyhelmintic agent, indicating its potential use in combating parasitic infections caused by flatworms .

Case Study: Anthelmintic Activity

A study investigated the efficacy of various compounds, including this compound, against Fasciola hepatica in swine. The results indicated that this compound could significantly reduce the parasite load when administered at specific dosages, suggesting its utility in veterinary medicine .

Toxicological Profile

While this compound shows promise in therapeutic contexts, it also poses certain health risks. The compound is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. Safety data sheets indicate that it can produce chemical burns within the oral cavity and gastrointestinal tract following ingestion .

Toxicity Data

The biological activity of this compound may be attributed to its ability to interact with specific biochemical pathways. Research indicates that it can react with various substrates to form derivatives that may exhibit enhanced biological activity. For instance, it reacts with terephthalic acid to yield terephthaloyl chloride, a precursor to Kevlar, which could have implications for material science and medicinal chemistry .

Research Findings

Recent studies have highlighted the compound's role in signaling pathways associated with inflammation and infection response. Its structural properties allow it to function as a precursor in synthesizing other biologically active molecules .

Summary of Findings

- Anthelmintic Activity : Effective against Fasciola hepatica.

- Toxicity Concerns : Significant risks associated with skin and eye contact.

- Biochemical Interactions : Reacts with other compounds to form potentially useful derivatives.

Eigenschaften

IUPAC Name |

1,4-bis(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEKOJQFKOIXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026366 | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Slightly yellow fine crystals; [MSDSonline] | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00102 [mmHg] | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM HEXANE OR ETHER | |

CAS No. |

68-36-0 | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitriben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROPARAXYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42CH2735EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

108-110 °C | |

| Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,4-Bis(trichloromethyl)benzene in polymer synthesis?

A: this compound serves as a valuable monomer in the synthesis of high molecular weight poly(phenylenebenzobisoxazole) (PBO). This polymerization reaction occurs in polyphosphoric acid (PPA) or a mixture of PPA and methanesulfonic acid, utilizing 1,3-diamino-4,6-dihydroxybenzene dihydrochloride as the co-monomer. [] Notably, the trichloromethyl groups of this compound exhibit insensitivity to moisture, simplifying handling procedures. []

Q2: Can this compound be used to produce terephthaloyl chloride?

A: Yes, a recently developed method utilizes this compound as a precursor for terephthaloyl chloride synthesis. [] This approach involves reacting this compound with p-phthalic acid in the presence of a catalyst. The reaction proceeds with the release of hydrogen chloride and yields terephthaloyl chloride upon vacuum distillation. This method boasts advantages like easily accessible raw materials, low cost, and straightforward tail gas treatment, making it suitable for industrial production. []

Q3: How does this compound influence the efficiency of ketones and quinones in polymers?

A: Studies demonstrate that incorporating this compound into polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA) containing benzophenone or anthraquinones significantly enhances the rate of alkyl radical accumulation, oxygen absorption, and carbonyl group accumulation upon UV irradiation. [] This synergistic effect, observed both in vacuum and air, depends on the concentration and ratio of the components, as well as the UV radiation spectrum. The mechanism proposes that this compound promotes radical escape from the cage during the decomposition of halogenomethylaromatic compounds induced by primary radical pairs. []

Q4: Is there any structural information available about this compound?

A: Crystallographic studies reveal that this compound crystallizes in the triclinic system with the space group P1. [] The crystal structure provides insights into the arrangement of the trichloromethyl groups relative to the benzene ring.

Q5: What is the role of this compound in studying singlet-excitation migration?

A: this compound acts as a quencher of singlet-excited states in studies investigating excitation migration in liquids. Research using alkylnaphthalenes as solvents found that this compound quenches the singlet-excited states of solvent molecules more efficiently than solute molecules like dibenz[a,c]anthracene. [] These findings contribute to understanding energy transfer processes in solution.

Q6: Are there any known toxicological concerns associated with this compound?

A: While detailed toxicological data might require further investigation, a study in Russian [] explored the toxicity of this compound, highlighting the importance of understanding its potential health effects.

Q7: Can you provide information on the analytical methods used to study this compound?

A: While specific analytical methods were not extensively detailed in the provided abstracts, techniques like UV-Vis spectroscopy are likely employed to monitor reactions involving this compound. [] Additionally, techniques like gas chromatography and mass spectrometry could be used to analyze the products and intermediates formed in reactions involving this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.